molecular formula C7H7F3N4O B13102408 2,2,2-Trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide

2,2,2-Trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide

Cat. No.: B13102408
M. Wt: 220.15 g/mol
InChI Key: PNNQEEOVIWUSMA-UHFFFAOYSA-N
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Description

2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is a chemical compound with the molecular formula C7H7F3N4O

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide typically involves the reaction of 2,2,2-trifluoroacetohydrazide with 5-methylpyrazine. The reaction is carried out under controlled conditions, often involving the use of a suitable solvent such as methanol or dimethyl sulfoxide (DMSO). The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods

While specific industrial production methods for 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide are not widely documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, such as temperature and solvent choice, to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions

2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide can undergo various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperatures and in the presence of catalysts to enhance reaction rates .

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield trifluoroacetyl derivatives, while substitution reactions can produce a variety of functionalized pyrazine compounds .

Scientific Research Applications

2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide involves its interaction with specific molecular targets, such as enzymes or receptors. The trifluoromethyl group enhances the compound’s ability to penetrate biological membranes, while the pyrazinyl group can interact with active sites on proteins, influencing their activity and function .

Comparison with Similar Compounds

Similar Compounds

  • 2,2,2-Trifluoro-N’-(piperazin-2-ylidene)acetohydrazide
  • 2,2,2-Trifluoro-N-(6-methyl-pyridin-2-yl)-acetamide
  • 2,2,2-Trifluoro-N-(6-fluoro-2-nitro-pyridin-3-yl)-acetamide

Uniqueness

2,2,2-Trifluoro-N’-(5-methylpyrazin-2-yl)acetohydrazide is unique due to the presence of both trifluoromethyl and pyrazinyl groups, which confer distinct chemical and biological properties. This combination is less common in similar compounds, making it a valuable molecule for specialized applications .

Properties

Molecular Formula

C7H7F3N4O

Molecular Weight

220.15 g/mol

IUPAC Name

2,2,2-trifluoro-N'-(5-methylpyrazin-2-yl)acetohydrazide

InChI

InChI=1S/C7H7F3N4O/c1-4-2-12-5(3-11-4)13-14-6(15)7(8,9)10/h2-3H,1H3,(H,12,13)(H,14,15)

InChI Key

PNNQEEOVIWUSMA-UHFFFAOYSA-N

Canonical SMILES

CC1=CN=C(C=N1)NNC(=O)C(F)(F)F

Origin of Product

United States

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